molecular formula C38H56N4O10 B11709928 Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate

Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate

Cat. No.: B11709928
M. Wt: 728.9 g/mol
InChI Key: DAIJGQBPXQGZOH-UHFFFAOYSA-N
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Description

Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as benzyl, oxo, and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-{2-[(benzyloxy)carbonyl]amino}acetamidoacetic acid with benzotriazole using the Katritzky method . This method is efficient for synthesizing biologically relevant peptides and peptide conjugates in high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzylic positions can yield benzaldehydes or benzoic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-({[16-(2-{[4-(benzyloxy)-4-oxobutyl]amino}-2-oxoethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]acetyl}amino)butanoate is unique due to its complex structure, which includes multiple functional groups and a macrocyclic ring. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C38H56N4O10

Molecular Weight

728.9 g/mol

IUPAC Name

benzyl 4-[[2-[16-[2-oxo-2-[(4-oxo-4-phenylmethoxybutyl)amino]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]butanoate

InChI

InChI=1S/C38H56N4O10/c43-35(39-15-7-13-37(45)51-31-33-9-3-1-4-10-33)29-41-17-21-47-25-27-49-23-19-42(20-24-50-28-26-48-22-18-41)30-36(44)40-16-8-14-38(46)52-32-34-11-5-2-6-12-34/h1-6,9-12H,7-8,13-32H2,(H,39,43)(H,40,44)

InChI Key

DAIJGQBPXQGZOH-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC(=O)NCCCC(=O)OCC2=CC=CC=C2)CC(=O)NCCCC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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